N'-[(E)-(4-bromophenyl)methylidene]-3-methylbenzohydrazide
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Overview
Description
N’-[(E)-(4-bromophenyl)methylidene]-3-methylbenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the nitrogen is bonded to a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-3-methylbenzohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 3-methylbenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-bromophenyl)methylidene]-3-methylbenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Reduced hydrazide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(4-bromophenyl)methylidene]-3-methylbenzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-3-methylbenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the hydrazone moiety can interact with biological macromolecules, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-bromothiophen-2-yl)methylidene]-2-chlorobenzohydrazide
Uniqueness
N’-[(E)-(4-bromophenyl)methylidene]-3-methylbenzohydrazide is unique due to the presence of the 4-bromophenyl group, which imparts specific chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound versatile for synthetic modifications. Additionally, the 3-methylbenzohydrazide moiety contributes to its stability and potential pharmacological properties.
Properties
Molecular Formula |
C15H13BrN2O |
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Molecular Weight |
317.18 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-3-methylbenzamide |
InChI |
InChI=1S/C15H13BrN2O/c1-11-3-2-4-13(9-11)15(19)18-17-10-12-5-7-14(16)8-6-12/h2-10H,1H3,(H,18,19)/b17-10+ |
InChI Key |
FGOBCCKEPBYMBP-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=C(C=C2)Br |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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